Anthracene-9-sulfonyl Chloride: A Comprehensive Technical Guide for Advanced Research and Drug Development
Anthracene-9-sulfonyl Chloride: A Comprehensive Technical Guide for Advanced Research and Drug Development
This guide provides an in-depth exploration of Anthracene-9-sulfonyl chloride (A9SC), a versatile reagent with significant applications in chemical synthesis, fluorescent labeling, and as a building block in drug discovery. With its unique combination of the reactive sulfonyl chloride moiety and the fluorescent anthracene core, A9SC offers a powerful tool for researchers and scientists in the field. This document will delve into its chemical properties, synthesis, reactivity, and key applications, providing both theoretical understanding and practical, field-proven protocols.
Core Compound Profile: Anthracene-9-sulfonyl Chloride (CAS: 53973-96-9)
Anthracene-9-sulfonyl chloride is an aromatic sulfonyl chloride characterized by the anthracene scaffold. The electron-withdrawing nature of the sulfonyl chloride group, combined with the extended π-system of the anthracene core, dictates its chemical reactivity and photophysical properties.
Physicochemical Properties
A summary of the key physicochemical properties of Anthracene-9-sulfonyl chloride is presented in the table below. These properties are essential for understanding its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| CAS Number | 53973-96-9 | [1] |
| Molecular Formula | C₁₄H₉ClO₂S | [1] |
| Molecular Weight | 276.7 g/mol | [1] |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Soluble in many organic solvents | General Knowledge |
| InChI | InChI=1S/C14H9ClO2S/c15-18(16,17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | [1] |
| SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)Cl | [1] |
Synthesis and Reactivity
The synthesis of Anthracene-9-sulfonyl chloride typically involves the sulfonation of anthracene followed by chlorination. While a direct, one-pot synthesis can be challenging due to competing side reactions like formylation when certain reagents are used, a two-step approach is generally more reliable.[2]
Synthesis of Anthracene-9-sulfonyl Chloride
The following diagram illustrates a plausible synthetic route from anthracene.
Caption: Synthetic pathway for Anthracene-9-sulfonyl chloride.
Experimental Protocol: Two-Step Synthesis
Step 1: Sulfonation of Anthracene [3]
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In a fume hood, dissolve anthracene in a suitable neutral or basic solvent such as chloroform or a mixture of pyridine and isoparaffin.
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Slowly add chlorosulfuric acid or a pyridine-sulfur trioxide complex to the solution at a controlled temperature (typically 0-25 °C). The reaction is exothermic.
-
Stir the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by pouring the mixture over ice.
-
Isolate the crude anthracene-9-sulfonic acid by filtration and wash with cold water.
Step 2: Chlorination of Anthracene-9-sulfonic acid
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Dry the crude anthracene-9-sulfonic acid thoroughly.
-
In a fume hood, suspend the dried sulfonic acid in an excess of thionyl chloride or with phosphorus pentachloride in an inert solvent.
-
Heat the mixture under reflux for several hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude Anthracene-9-sulfonyl chloride can be purified by recrystallization from a suitable solvent (e.g., toluene or hexane).
Core Reactivity: Nucleophilic Substitution
The reactivity of Anthracene-9-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[4] This makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of sulfonamides and sulfonate esters. The chloride ion serves as an excellent leaving group, facilitating these reactions.[4]
Caption: General reactivity of Anthracene-9-sulfonyl chloride.
Applications in Research and Drug Development
The unique properties of Anthracene-9-sulfonyl chloride make it a valuable tool in several scientific disciplines.
Synthesis of Biologically Active Molecules
The sulfonyl chloride group is a key functional group for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] Anthracene-9-sulfonyl chloride serves as a precursor for novel anthracene-9-sulfonyl derivatives that have been investigated as potential anticancer agents.[6]
Fluorescent Labeling and Derivatization
The inherent fluorescence of the anthracene moiety makes Anthracene-9-sulfonyl chloride an excellent reagent for fluorescently labeling molecules containing nucleophilic functional groups such as amines and alcohols.[7] This is particularly useful for enhancing the detection of these molecules in analytical techniques like High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Fluorescent Labeling of a Primary Amine
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Sample Preparation: Dissolve the amine-containing analyte in a suitable aprotic solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
In a micro-reaction vial, add the analyte solution.
-
Add a solution of Anthracene-9-sulfonyl chloride in the same solvent. A slight molar excess of the labeling reagent is typically used.
-
Add a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
-
Incubate the mixture at a controlled temperature (e.g., 50-60 °C) for a specific duration (e.g., 30-60 minutes), monitoring the reaction by TLC.
-
-
Quenching: After the reaction is complete, quench any remaining reagent by adding a small amount of a primary amine scavenger (e.g., ethanolamine).
-
Analysis: The resulting fluorescently labeled analyte can be directly analyzed by HPLC with fluorescence detection.
The following diagram outlines the general workflow for HPLC derivatization.
Caption: Workflow for HPLC analysis using fluorescent derivatization.
Photophysical Properties
The anthracene core of A9SC is responsible for its characteristic fluorescence. The absorption and emission maxima of anthracene derivatives are typically in the UV-A and blue regions of the electromagnetic spectrum, respectively.[8] These properties can be influenced by the substituent at the 9-position and the solvent environment.[2][9] The introduction of the sulfonyl chloride group can modulate these photophysical properties.
Safety and Handling
Anthracene-9-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
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Inhalation: Avoid inhaling dust or vapors.[13]
-
Skin and Eye Contact: Causes skin irritation and serious eye damage. In case of contact, flush immediately with plenty of water.[10][14]
-
Storage: Store in a tightly closed container in a cool, dry place, away from moisture.[10] Sulfonyl chlorides can react with water.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[10]
Conclusion
Anthracene-9-sulfonyl chloride is a multifaceted reagent that holds significant potential for researchers, scientists, and drug development professionals. Its ability to act as a building block for complex molecules, coupled with its inherent fluorescent properties, makes it a valuable tool for both synthesis and analysis. A thorough understanding of its reactivity, handling requirements, and application protocols, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.
References
Sources
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- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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